

# In-Depth Technical Guide: S2116 (CAS No. 2262489-89-2)

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |
|----------------------|-----------|-----------|--|
| Compound Name:       | S2116     |           |  |
| Cat. No.:            | B12421648 | Get Quote |  |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**S2116** is a potent, N-alkylated tranylcypromine (TCP) derivative that functions as an inhibitor of Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A.[1] LSD1 is a flavin-dependent monoamine oxidase homolog that plays a critical role in transcriptional regulation through the demethylation of mono- and di-methylated lysine residues on histone H3, primarily at positions 4 (H3K4) and 9 (H3K9). Aberrant LSD1 activity is implicated in the pathogenesis of various cancers, including T-cell acute lymphoblastic leukemia (T-ALL). **S2116** has demonstrated significant preclinical activity in T-ALL models by inducing apoptosis and inhibiting tumor growth.[1] This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, quantitative data, and detailed experimental protocols for the characterization of **S2116**.

### **Chemical and Physical Properties**

**S2116** is a small molecule with the following chemical and physical properties:



| Property         | Value                                   |
|------------------|-----------------------------------------|
| CAS Number       | 2262489-89-2                            |
| Chemical Formula | C22H26CIF2N3O2                          |
| Molecular Weight | 437.92 g/mol                            |
| Appearance       | Solid                                   |
| Storage          | Store at -20°C for long-term stability. |

#### **Mechanism of Action**

**S2116** exerts its anti-leukemic effects in T-ALL through the inhibition of LSD1. This inhibition leads to epigenetic reprogramming at super-enhancer regions of key oncogenes, ultimately inducing apoptosis.

### **Signaling Pathway**

In T-ALL, LSD1 is a critical co-factor for the TAL1 transcriptional complex, which is a master regulator of leukemogenesis. The binding of the TAL1 complex to super-enhancer regions of oncogenes like NOTCH3 and TAL1 itself leads to their transcriptional repression. **S2116**, by inhibiting LSD1, prevents the demethylation of H3K9, leading to an increase in the repressive H3K9 methylation mark. Concurrently, this leads to a reciprocal decrease in H3K27 acetylation, a mark of active enhancers. This epigenetic shift results in the transcriptional repression of NOTCH3 and TAL1, downregulation of their protein products, and subsequent induction of apoptosis in T-ALL cells.[1]





Click to download full resolution via product page

Fig. 1: S2116 Mechanism of Action in T-ALL.



**Quantitative Data** 

**In Vitro Efficacy** 

| Cell Line | Cancer Type | IC50 (μM) | Reference |
|-----------|-------------|-----------|-----------|
| CEM       | T-ALL       | 1.1       | [1]       |
| MOLT4     | T-ALL       | 6.8       | [1]       |

In Vivo Efficacy

| Model                  | Treatment                                          | Outcome                                         | Reference |
|------------------------|----------------------------------------------------|-------------------------------------------------|-----------|
| T-ALL Xenograft (mice) | 50 mg/kg S2116, IP, 3<br>times/week for 28<br>days | Reduced tumor size to <20% of untreated control | [1]       |

**Pharmacokinetics** 

| Parameter | Value      | Conditions          | Reference |
|-----------|------------|---------------------|-----------|
| T1/2      | 3.76 hours | 50 mg/kg IP in mice | [1]       |
| Cmax      | 12.7 μΜ    | 50 mg/kg IP in mice | [1]       |
| AUC       | 59.2 μM•h  | 50 mg/kg IP in mice | [1]       |

# Experimental Protocols T-ALL Cell Culture

- Cell Lines: T-ALL cell lines such as CEM and MOLT4 are commonly used.
- Culture Medium: Culture cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Incubation: Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
- Subculture: Split the cells every 2-3 days to maintain a density of 0.5 x 10<sup>6</sup> to 2 x 10<sup>6</sup> cells/mL.



## **Apoptosis Assay (Annexin V Staining)**

This protocol is for the detection of apoptosis in T-ALL cells treated with **S2116** using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.



Click to download full resolution via product page

Fig. 2: Experimental Workflow for Apoptosis Assay.

- Cell Treatment: Seed T-ALL cells at a density of 1 x 10<sup>6</sup> cells/mL and treat with desired concentrations of **S2116** (e.g., 4-8 μM) or vehicle control (DMSO) for 24 hours.[1]
- Cell Harvesting: After treatment, collect the cells by centrifugation at 300 x g for 5 minutes.
- Washing: Wash the cells twice with ice-cold PBS.
- Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's instructions.
- Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
- Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V-positive, PI-negative
  cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late
  apoptosis or necrosis.

#### Western Blot for NOTCH3 and TAL1

• Cell Lysis: After treatment with **S2116**, wash T-ALL cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.



- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Load equal amounts of protein (20-30 μg) onto a 4-12% Bis-Tris polyacrylamide gel and separate by electrophoresis.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with 0.1%
   Tween 20 (TBST) for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with primary antibodies against NOTCH3, TAL1, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Washing: Wash the membrane three times with TBST for 10 minutes each.
- Secondary Antibody Incubation: Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

#### In Vivo T-ALL Xenograft Model

- Animal Model: Use immunodeficient mice, such as NOD/SCID or NSG mice.
- Cell Implantation: Subcutaneously inject 5-10 x 10<sup>6</sup> T-ALL cells (e.g., MOLT4) in a mixture of media and Matrigel into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width^2).
- Treatment: Once tumors reach a palpable size (e.g., 100-200 mm<sup>3</sup>), randomize the mice into treatment and control groups. Administer S2116 (e.g., 50 mg/kg, intraperitoneally, 3 times a week) or vehicle control.[1]
- Efficacy Assessment: Monitor tumor volume and body weight throughout the study. At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,



histology, Western blot).

#### Conclusion

**S2116** is a promising LSD1 inhibitor with potent anti-leukemic activity in T-ALL. Its mechanism of action, involving the epigenetic repression of key oncogenes NOTCH3 and TAL1, provides a strong rationale for its further development as a therapeutic agent. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on **S2116** and other LSD1 inhibitors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: S2116 (CAS No. 2262489-89-2)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12421648#s2116-cas-number-2262489-89-2]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com